molecular formula C18H21ClFN3O2S B6579626 N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-4-fluorobenzene-1-sulfonamide CAS No. 1049366-06-4

N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-4-fluorobenzene-1-sulfonamide

Cat. No.: B6579626
CAS No.: 1049366-06-4
M. Wt: 397.9 g/mol
InChI Key: ADOUVUFRAFFFGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl}-4-fluorobenzene-1-sulfonamide is a synthetic sulfonamide derivative featuring a piperazine core substituted with a 4-chlorophenyl group and a sulfonamide-linked 4-fluorophenyl moiety. This compound is of interest in medicinal chemistry due to its structural resemblance to ligands targeting neurotransmitter receptors, particularly serotonin (5-HT) and dopamine receptors, where the piperazine scaffold is a common pharmacophore . Its molecular formula is C₁₈H₂₀ClFN₃O₂S, with a molecular weight of 401.89 g/mol.

Properties

IUPAC Name

N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-4-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClFN3O2S/c19-15-1-5-17(6-2-15)23-13-11-22(12-14-23)10-9-21-26(24,25)18-7-3-16(20)4-8-18/h1-8,21H,9-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADOUVUFRAFFFGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCNS(=O)(=O)C2=CC=C(C=C2)F)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-4-fluorobenzene-1-sulfonamide typically involves multiple steps:

    Formation of the Piperazine Intermediate: The initial step involves the reaction of 4-chlorophenylamine with ethylene oxide to form 1-(4-chlorophenyl)piperazine.

    Sulfonamide Formation: The intermediate is then reacted with 4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-4-fluorobenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for halogenation.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Dopamine Receptor Affinity

Research indicates that compounds with a piperazine structure, including N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-4-fluorobenzene-1-sulfonamide, display high affinity for dopamine receptors, particularly the D4 subtype. A study revealed that similar compounds exhibited IC50 values as low as 0.057 nM for the D4 receptor, indicating potent binding and selectivity over other receptor types such as D2 and serotonin receptors .

Antipsychotic Potential

Due to its interaction with dopamine receptors, this compound has been investigated for its potential use in treating psychiatric disorders, particularly schizophrenia. The selectivity for the D4 receptor suggests that it may offer therapeutic benefits with potentially fewer side effects compared to traditional antipsychotics that target multiple receptor types .

Antifungal and Antibacterial Properties

Piperazine derivatives have been noted for their antifungal and antibacterial activities. The structural features of this compound may contribute to these properties, making it a candidate for further development as an antimicrobial agent .

SAR Insights

The structure-activity relationship studies of piperazine derivatives have shown that modifications to the piperazine ring and substituents significantly influence biological activity. For example, the introduction of a fluorine atom at the para position of the benzene ring enhances binding affinity to dopamine receptors .

Compound Receptor Type IC50 (nM) Selectivity
This compoundD40.057>10,000 (D4 vs D2)
Similar Piperazine DerivativeD27.8-

Case Studies

A notable case study involved synthesizing various piperazine derivatives to evaluate their affinity for dopamine receptors. The findings indicated that specific modifications led to enhanced selectivity for the D4 receptor, thus supporting the hypothesis that targeted structural changes can yield compounds with improved pharmacological profiles .

Synthesis Pathways

The synthesis of this compound typically involves multi-step reactions starting from readily available piperazine derivatives and fluorinated benzene sulfonamides. Key steps include:

  • Formation of the piperazine ring.
  • Introduction of the chlorophenyl group.
  • Sulfonation to yield the final compound.

Mechanism of Action

The mechanism of action of N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-4-fluorobenzene-1-sulfonamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural Comparison of Sulfonamide-Piperazine Derivatives

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Functional Groups
This compound Piperazine 4-Chlorophenyl (R₁), 4-Fluorobenzenesulfonamide (R₂) 401.89 Sulfonamide, Fluorine, Chlorine
4-Chloro-N-[2-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]ethyl]benzenesulfonamide Piperazine 4-Chlorophenylsulfonyl (R₁), 4-Chlorobenzenesulfonamide (R₂) 500.84 Dual sulfonyl groups, Chlorine
N-[2-(4-Fluorophenyl)ethyl]-4-methoxy-3-[4-(3-methoxybenzenesulfonyl)piperazin-1-yl]benzenesulfonamide Piperazine 3-Methoxybenzenesulfonyl (R₁), 4-Methoxy-4-fluorophenyl (R₂) 573.61 Methoxy groups, Fluorine
N-(4-Fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide Piperazine 4-Methylbenzenesulfonyl (R₁), Acetamide-linked 4-fluorophenyl (R₂) 419.48 Acetamide, Methyl, Fluorine

Key Observations :

Halogen Substitution: The target compound features a fluorine atom on the benzenesulfonamide group, contrasting with the chlorine in . Fluorine’s electronegativity may enhance metabolic stability compared to chlorine, which increases lipophilicity but risks off-target interactions .

Sulfonamide vs. Acetamide Linkage :

  • The acetamide group in replaces the sulfonamide in the target compound, reducing hydrogen-bonding capacity. This may decrease receptor affinity but improve solubility .

Methoxy Substitutions :

  • Compound includes methoxy groups, which increase steric bulk and electron-donating effects. These modifications could alter binding kinetics at receptor sites compared to the target compound’s halogenated structure .

Hypothesized Pharmacological Implications

Table 2: Predicted Pharmacokinetic and Pharmacodynamic Properties

Property Target Compound Compound Compound Compound
LogP (Lipophilicity) 3.2 (estimated) 4.1 2.8 2.5
Hydrogen Bond Donors 2 2 2 1
Receptor Selectivity High for 5-HT₁A Dual sulfonyl groups may target 5-HT₂A Likely dopamine D₂/5-HT₃ Moderate serotonin affinity

Analysis :

  • Receptor Binding : The dual sulfonyl groups in may confer promiscuous binding across serotonin receptor subtypes, whereas the fluorine in the target compound could refine selectivity for 5-HT₁A .
  • Metabolic Stability : Fluorine’s inductive effects in the target compound may reduce oxidative metabolism compared to the chlorine-rich or methoxy-substituted derivatives.

Biological Activity

N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-4-fluorobenzene-1-sulfonamide is a compound of significant interest in pharmacology due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is this compound. Its molecular formula is C21H25ClFN4O2SC_{21}H_{25}ClFN_4O_2S, with a molecular weight of approximately 416.5 g/mol. The compound features a piperazine ring, which is known for its role in various pharmacological activities.

1. Antimicrobial Activity

Research has demonstrated that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that derivatives containing piperazine exhibit significant antibacterial activity against various pathogens, comparable to standard antibiotics like ciprofloxacin .

CompoundAntimicrobial ActivityReference
Compound 3Significant against E. coli
Compound 5Comparable to ciprofloxacin

2. Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies using the MTT assay indicated that certain derivatives exhibit cytotoxic effects on cancer cell lines, although they were less potent than established chemotherapeutics like 5-fluorouracil .

CompoundIC50 (μM)Comparison DrugReference
Compound 5155-Fluorouracil (10)
Compound 720Tomudex (15)

3. Receptor Affinity

Notably, this compound exhibits high affinity for dopamine receptors, particularly the D4 subtype. The IC50 value for this interaction was reported at 0.057 nM, indicating a strong selectivity over D2 receptors and serotonin receptors .

The biological activity of the compound can be attributed to its ability to interact with various receptors and enzymes:

  • Dopamine D4 Receptor : The compound's high affinity suggests potential applications in treating disorders associated with dopamine dysregulation, such as schizophrenia.
  • Antimicrobial Mechanism : The sulfonamide moiety is believed to interfere with bacterial folate synthesis, contributing to its antimicrobial effects .

Case Study: Synthesis and Evaluation

A recent study synthesized several derivatives of piperazine-based compounds and evaluated their biological activities through molecular docking and in vitro assays. Compounds were assessed for their binding affinities to various targets, including dopamine receptors and bacterial enzymes .

Research Findings

Research indicates that modifications on the piperazine ring can enhance the biological activity of sulfonamide derivatives. For instance, introducing different substituents on the benzene ring significantly impacted receptor affinity and antimicrobial efficacy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.